4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
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Overview
Description
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that features a thieno[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves the formation of the thieno[2,3-c]pyrazole core followed by the introduction of the 3-chlorophenyl and methylsulfonyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the thieno[2,3-c]pyrazole core.
Substitution Reactions: Introduction of the 3-chlorophenyl group can be achieved through nucleophilic aromatic substitution.
Sulfonylation: The methylsulfonyl group is introduced using sulfonylation reactions, often employing reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The compound can participate in substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic core can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine: This compound shares a similar pyrazole core but differs in the substituents attached to the core.
Thieno[2,3-c]pyrazole Derivatives: Other derivatives of thieno[2,3-c]pyrazole may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H10ClN3O2S2 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H10ClN3O2S2/c1-20(17,18)12-8(6-3-2-4-7(13)5-6)9-10(14)15-16-11(9)19-12/h2-5H,1H3,(H3,14,15,16) |
InChI Key |
JVXBHHLYXIRIKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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